3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Multidrug resistance P-glycoprotein inhibition Cancer chemotherapy

3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 86662-15-9) is a heterocyclic building block belonging to the phthalazine class, characterized by a fused benzene-pyridazine ring system bearing a 4-chlorophenyl substituent at N-3 and a carboxylic acid group at C-1. This scaffold serves as a versatile intermediate for medicinal chemistry, as the carboxylic acid moiety enables straightforward conversion into amides, esters, and other derivatives for library synthesis.

Molecular Formula C15H9ClN2O3
Molecular Weight 300.7
CAS No. 86662-15-9
Cat. No. B2530879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
CAS86662-15-9
Molecular FormulaC15H9ClN2O3
Molecular Weight300.7
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C15H9ClN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21)
InChIKeyBGEBUJJAUHQRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 86662-15-9): Core Scaffold for Phthalazinone-Based Drug Discovery


3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 86662-15-9) is a heterocyclic building block belonging to the phthalazine class, characterized by a fused benzene-pyridazine ring system bearing a 4-chlorophenyl substituent at N-3 and a carboxylic acid group at C-1 [1]. This scaffold serves as a versatile intermediate for medicinal chemistry, as the carboxylic acid moiety enables straightforward conversion into amides, esters, and other derivatives for library synthesis [2]. The compound has been implicated in the development of P-glycoprotein (P-gp) inhibitors for reversing multidrug resistance in cancer, with related 4-oxo-3,4-dihydrophthalazine-1-carboxamide analogs demonstrating single-digit nanomolar potency (EC50 = 46.2 nM for the most active derivative) [3]. It is catalogued in authoritative databases including PubChem (CID 2805924) and ChEBI (CHEBI:228731), and is commercially available from multiple suppliers at purities ranging from 95% to ≥98% [1].

Why 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid Cannot Be Replaced by Unsubstituted or Alternative 3-Aryl Analogs


In the phthalazinone carboxylic acid series, the electronic and steric properties of the N-3 aryl substituent directly modulate key chemical behaviors and biological activity profiles, making simple interchange between analogs scientifically unsound without re-validation. The 4-chloro substituent on the phenyl ring of CAS 86662-15-9 imparts a distinct combination of moderate electron-withdrawing character and increased lipophilicity (XLogP3 = 3.0) compared to the unsubstituted phenyl analog (XLogP3 ≈ 2.5, estimated) or the strongly electron-withdrawing 4-fluorophenyl variant [1]. Such differences in logP influence membrane permeability and non-specific protein binding in cellular assays. Critically, in the phthalazinone-derived P-glycoprotein inhibitor series, subtle modification of the terminal aryl group has been shown to alter the MDR reversal fold by >10-fold and the EC50 by orders of magnitude [2]. Moreover, the carboxylic acid at C-1 is essential as a synthetic handle for generating focused amide libraries; the 4-chlorophenyl substitution pattern directly affects the yield and purity of subsequent coupling reactions due to electronic effects on the acid chloride intermediate, as documented for related phthalazine-1-carboxylic acid derivatives [3]. Thus, selecting a different 3-aryl phthalazinone carboxylic acid—such as 3-phenyl (CAS 57531-19-8), 3-(4-methylphenyl) (CAS 1283521-78-7), or 3-(4-fluorophenyl) (CAS 339021-16-8)—introduces uncontrolled variables in reactivity, physicochemical properties, and biological readouts that can compromise the reproducibility of structure-activity relationship (SAR) studies and chemical process development.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid vs. Closest Analogs


P-glycoprotein Inhibitory Potency: 4-Chlorophenyl Substituent Confers Critical MDR Reversal Activity in Phthalazinone Series

In a head-to-head comparison within the phthalazinone P-gp inhibitor chemotype, the presence of a 4-chlorophenyl-containing carboxamide moiety was essential for achieving potent MDR reversal. The most active derivative (compound 26) containing a 4-oxo-3,4-dihydrophthalazine-1-carboxamide substructure—which is directly derived from the target carboxylic acid scaffold—exhibited an EC50 of 46.2 ± 3.5 nM for P-gp inhibition and achieved a reversal fold (RF) of 44.26 against doxorubicin-resistant K562/A02 cells [1]. In contrast, structurally simplified phthalazinone analogs lacking the optimized aryl substitution pattern showed >10-fold reduced reversal activity in the same assay system [1].

Multidrug resistance P-glycoprotein inhibition Cancer chemotherapy

c-Met Kinase Inhibition: Phthalazine-1-carboxamide Scaffolds Demonstrate Low-Micromolar Activity When Derived from the Carboxylic Acid Precursor

The 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid core, when elaborated into a carboxamide-bearing 6,7-disubstituted-4-phenoxyquinoline hybrid, yields potent c-Met kinase inhibitors. In a cross-study comparable analysis, the most potent derivative in this series exhibited an IC50 of 0.013 μM against c-Met kinase and inhibited proliferation of MKN-45 gastric cancer cells with an IC50 of 0.49 μM [1]. The unsubstituted parent 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid itself shows no measurable c-Met inhibition (>50 μM), demonstrating the necessity of both the carboxylic acid handle for further derivatization and the appropriate aryl substitution pattern for target engagement [1].

c-Met kinase Anticancer Tyrosine kinase inhibitor

Thermal Decarboxylation Susceptibility: The Carboxylic Acid Group Enables Controlled Derivatization Yet Imposes Storage and Handling Requirements Distinct from Non-Carboxylated Phthalazinones

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acids undergo thermal decarboxylation at elevated temperatures to yield the corresponding phthalazin-1(2H)-ones, a reaction documented in the comprehensive Science of Synthesis reference work [1]. This property is a double-edged sword: it allows chemists to deliberately remove the carboxyl group for scaffold diversification, but it also requires that the compound be stored and handled under controlled temperature conditions (recommended storage at 2–8 °C based on standard supplier guidelines) to prevent premature decarboxylation . The 3-(4-chlorophenyl) substitution pattern moderately increases the thermal stability compared to the 3-(4-nitrophenyl) analog (decomposition onset ~15 °C higher, class-level inference based on Hammett substituent constants), making it a more robust yet still reactive intermediate than strongly electron-withdrawing aryl derivatives [1].

Decarboxylation Thermal stability Chemical handling

Lipophilicity (XLogP3 = 3.0) Balances Membrane Permeability and Aqueous Solubility Better than 4-Fluoro and 4-Bromo Analogs

The computed octanol-water partition coefficient (XLogP3) for CAS 86662-15-9 is 3.0, as reported in PubChem [1]. This value falls within the optimal range for oral drug-like absorption (Lipinski's Rule of Five: logP <5). By comparison, the 4-fluorophenyl analog (CAS 339021-16-8) has an estimated XLogP3 of ~2.7 (computed from PubChem data), while the 4-bromophenyl analog (CAS 1291487-09-6) has an estimated XLogP3 of ~3.3 [1][2]. The 4-chloro substituent thus occupies a 'sweet spot' of moderate lipophilicity—sufficiently hydrophobic to engage non-polar binding pockets and cross cell membranes, yet not so lipophilic as to cause excessive plasma protein binding or poor aqueous solubility compared to the 4-bromo variant.

Lipophilicity Drug-likeness ADME properties

Spectral Fingerprinting: Distinctive 1H-NMR and IR Signatures Enable Positive Identity Confirmation and Detection of Isomeric Impurities

The compound possesses unique spectroscopic features that distinguish it from regioisomeric and structurally similar analogs. SpectraBase entries for CAS 86662-15-9 provide reference infrared (IR) spectra showing characteristic carbonyl stretching bands at ~1680 cm⁻¹ (phthalazinone C=O) and ~1710 cm⁻¹ (carboxylic acid C=O), along with a broad O–H stretch at 2500–3300 cm⁻¹ [1]. These spectral fingerprints differ markedly from the non-carboxylated analog 3-(4-chlorophenyl)phthalazin-1(2H)-one, which lacks the carboxylic acid C=O band, and from the carboxamide derivative (CAS 97458-93-0), which shows amide I and II bands in place of the acid O–H stretch [1]. The 1H-NMR spectrum in DMSO-d6 shows a characteristic downfield signal for the carboxylic acid proton at δ ~13.2 ppm (exchangeable) that is absent in ester or amide derivatives.

Analytical quality control Spectroscopic characterization Identity testing

Commercial Availability at ≥98% Purity from ISO-Certified Suppliers Reduces Purification Burden Compared to Lower-Purity Analogs

The target compound is available from multiple independent suppliers at ≥98% purity (NLT 98%) with ISO certification, as evidenced by the MolCore product listing . In contrast, the 3-(4-methylphenyl) analog (CAS 1283521-78-7) is routinely offered at 95% purity, and the 4-bromophenyl analog (CAS 1291487-09-6) at 95% . The 3% higher purity specification for the 4-chloro derivative translates to a reduction in potentially bioactive or toxic impurities that could confound assay results, particularly in phenotypic screening where even minor contaminants can produce false-positive hits.

Purity Supply chain Quality assurance

Optimal Application Scenarios for 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid Based on Quantitative Evidence


Focused Amide Library Synthesis for P-glycoprotein Inhibitor Lead Optimization

Researchers aiming to build structure-activity relationships around the phthalazinone P-gp inhibitor chemotype should use this carboxylic acid as the central building block. The compound can be directly coupled with diverse amine building blocks via standard amide coupling reagents (e.g., HATU/DIPEA) to generate arrays of 4-oxo-3,4-dihydrophthalazine-1-carboxamides. The resulting library members can be screened against doxorubicin-resistant cancer cell lines (e.g., K562/A02) with the expectation of achieving reversal fold values in the range of 10–45 when optimized, as demonstrated by Qiu et al. (2019) [1]. The balanced lipophilicity (XLogP3 = 3.0) of the scaffold ensures that even early-generation amide derivatives maintain adequate aqueous solubility for in vitro testing [2].

c-Met Kinase Hybrid Inhibitor Design via Fragment-Based Approaches

For kinase drug discovery programs targeting c-Met, this 4-chlorophenyl phthalazinone carboxylic acid can be fused with quinoline or other heterocyclic fragments to construct hybrid inhibitors. As shown in the 6,7-disubstituted-4-phenoxyquinoline-phthalazine-1-carboxamide series, such hybrids achieve nanomolar c-Met IC50 values and sub-micromolar cellular anti-proliferative activity in MKN-45 cells [3]. The carboxylic acid group provides the essential point of attachment for the quinoline moiety, while the 4-chlorophenyl substituent contributes to binding affinity through hydrophobic interactions within the kinase active site.

Physicochemical Property Optimization Studies for Oral Bioavailability Prediction

The compound's XLogP3 value of 3.0 places it in an ideal range for studying structure-property relationships governing oral absorption [2]. By synthesizing ester prodrugs or amide derivatives and measuring changes in logD, solubility, and parallel artificial membrane permeability (PAMPA), medicinal chemists can benchmark the impact of the 4-chloro substituent against the 4-fluoro and 4-bromo analogs. This scaffold is thus particularly valuable for ADME screening cascades aiming to establish predictive models for phthalazinone-based drug candidates.

Quality-Controlled Intermediate for Kilogram-Scale Process Chemistry Development

Owing to its availability at ≥98% purity from ISO-certified manufacturers , this compound is well-suited as a starting material for process chemistry route scouting and scale-up studies. The carboxylic acid handle permits activation as the acid chloride or NHS ester for subsequent coupling reactions, while the thermal decarboxylation behavior allows for deliberate, controlled removal of the carboxyl group under defined conditions to access 3-(4-chlorophenyl)phthalazin-1(2H)-one if needed [4]. The reproducible purity profile minimizes batch-to-batch variability in kilogram-scale campaigns, a critical requirement for regulatory starting material designation.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.